molecular formula C7H15N3 B12436273 1-Piperidineethanimidamide CAS No. 14890-26-7

1-Piperidineethanimidamide

Cat. No.: B12436273
CAS No.: 14890-26-7
M. Wt: 141.21 g/mol
InChI Key: SIUGISPTQIWBCP-UHFFFAOYSA-N
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Description

1-Piperidineethanimidamide is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds with piperidine moiety are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

The synthesis of 1-Piperidineethanimidamide typically involves the reaction of piperidine with ethanimidamide. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.

Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity. These methods may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .

Chemical Reactions Analysis

1-Piperidineethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction can occur under different conditions, often involving halogenated compounds as reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxide, while reduction can produce piperidine derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Piperidineethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Piperidineethanimidamide can be compared with other piperidine derivatives, such as:

What sets this compound apart is its unique structure and the specific biological activities it exhibits. While similar compounds may share some properties, the distinct molecular interactions and pathways involved in this compound’s mechanism of action highlight its uniqueness.

Properties

CAS No.

14890-26-7

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

2-piperidin-1-ylethanimidamide

InChI

InChI=1S/C7H15N3/c8-7(9)6-10-4-2-1-3-5-10/h1-6H2,(H3,8,9)

InChI Key

SIUGISPTQIWBCP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=N)N

Origin of Product

United States

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